molecular formula C9H18N2O B13270845 2-[(Azetidin-3-yloxy)methyl]-1-methylpyrrolidine

2-[(Azetidin-3-yloxy)methyl]-1-methylpyrrolidine

Cat. No.: B13270845
M. Wt: 170.25 g/mol
InChI Key: AWCGKUGMWIPEIM-UHFFFAOYSA-N
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Description

2-[(Azetidin-3-yloxy)methyl]-1-methylpyrrolidine is a heterocyclic compound that contains both azetidine and pyrrolidine rings. These structures are known for their significant roles in medicinal chemistry and organic synthesis due to their unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Azetidin-3-yloxy)methyl]-1-methylpyrrolidine typically involves the reaction of azetidine derivatives with pyrrolidine derivatives. One common method is the aza-Michael addition, where azetidine is reacted with a suitable Michael acceptor under basic conditions . Another method involves the Horner–Wadsworth–Emmons reaction followed by aza-Michael addition to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(Azetidin-3-yloxy)methyl]-1-methylpyrrolidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the azetidine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[(Azetidin-3-yloxy)methyl]-1-methylpyrrolidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(Azetidin-3-yloxy)methyl]-1-methylpyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring can interact with biological macromolecules, altering their function and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(Azetidin-3-yloxy)methyl]-1,3-thiazole
  • Methyl 2-(azetidin-3-yloxy)acetate hydrochloride

Uniqueness

2-[(Azetidin-3-yloxy)methyl]-1-methylpyrrolidine is unique due to its combination of azetidine and pyrrolidine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C9H18N2O

Molecular Weight

170.25 g/mol

IUPAC Name

2-(azetidin-3-yloxymethyl)-1-methylpyrrolidine

InChI

InChI=1S/C9H18N2O/c1-11-4-2-3-8(11)7-12-9-5-10-6-9/h8-10H,2-7H2,1H3

InChI Key

AWCGKUGMWIPEIM-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC1COC2CNC2

Origin of Product

United States

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